molecular formula C16H13NO6 B14008759 Dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate

Dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate

Cat. No.: B14008759
M. Wt: 315.28 g/mol
InChI Key: KEUDQEINBQSPKI-UHFFFAOYSA-N
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Description

Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is an organic compound with the molecular formula C16H13NO6. It features a biphenyl unit with a nitro group and two ester groups attached to the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate can be synthesized through a multi-step process. One common method involves the nitration of biphenyl-4,4’-dicarboxylic acid, followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the biphenyl structure. The resulting nitrobiphenyl-4,4’-dicarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate .

Industrial Production Methods

Industrial production of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate depends on its specific application. In materials science, it acts as a ligand that coordinates with metal ions to form complex structures. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is unique due to the presence of both nitro and ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H13NO6

Molecular Weight

315.28 g/mol

IUPAC Name

methyl 4-(4-methoxycarbonylphenyl)-3-nitrobenzoate

InChI

InChI=1S/C16H13NO6/c1-22-15(18)11-5-3-10(4-6-11)13-8-7-12(16(19)23-2)9-14(13)17(20)21/h3-9H,1-2H3

InChI Key

KEUDQEINBQSPKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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